N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic heterocyclic compound featuring a pyrazole and benzoxazolone scaffold. Its structure includes a pyrazole ring substituted with methyl and phenyl groups, linked via an ethyl chain to an acetamide moiety fused with a benzoxazolone ring. Structural determination of such molecules typically employs crystallographic tools like the SHELX software suite , which is widely used for small-molecule refinement and structure solution.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15-21(17-8-4-3-5-9-17)16(2)26(24-15)13-12-23-20(27)14-25-18-10-6-7-11-19(18)29-22(25)28/h3-11H,12-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLYMKVKEFGMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CN2C3=CC=CC=C3OC2=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pyrazoles
, such as the 3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl group in this compound, are found in many biologically active molecules. They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Benzoxazoles
, such as the 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl group in this compound, are also found in many biologically active molecules. They are known to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has gained attention due to its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This article consolidates various research findings and studies related to its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Structural Features
- Pyrazole Ring : The 3,5-dimethyl-4-phenyl substitution on the pyrazole ring enhances its biological interactions.
- Oxobenzoxazole Moiety : This component contributes to the compound's pharmacological profile.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that similar compounds could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
2. Anticancer Properties
Several derivatives of pyrazole have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, one study reported that a related compound induced apoptosis in glioma cells, leading to a significant reduction in cell viability (IC50 = 5.13 µM) compared to standard chemotherapy agents like 5-FU (IC50 = 8.34 µM) .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 5.13 | C6 Glioma | Induces apoptosis |
| 5-FU | 8.34 | C6 Glioma | Chemotherapy agent |
3. Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, including alkaline phosphatase and ecto-nucleotidases. In a screening assay, similar compounds were effective against human recombinant alkaline phosphatases, indicating their role in modulating enzymatic pathways relevant to disease states .
Case Study 1: Cytotoxicity Assessment
In a study examining the cytotoxic effects of pyrazole derivatives on cancer cell lines, it was found that specific structural modifications significantly enhanced their anticancer activity. The presence of the oxobenzoxazole moiety was crucial for increasing efficacy against glioma cells .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of related compounds through the inhibition of NF-kB signaling pathways. The findings suggested that these compounds could serve as effective anti-inflammatory agents by reducing cytokine production and inflammatory responses .
Scientific Research Applications
Medicinal Chemistry
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has been investigated for its anti-inflammatory and anticancer properties.
Case Study: Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For example, studies have shown that similar compounds can inhibit pro-inflammatory cytokines, thus suggesting a potential therapeutic role in treating inflammatory diseases .
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported a compound with similar structural features exhibiting over 70% growth inhibition against several cancer types, which highlights the potential of this compound in cancer therapeutics .
The biological activity of this compound extends to antimicrobial properties. Research has shown that compounds with similar structures can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
Table: Antimicrobial Activity
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 30 |
| Compound B | S. aureus | 28 |
| Standard Drug | Streptomycin | 25 |
This table illustrates the efficacy of related compounds against common pathogens, indicating that this compound may also serve as an effective antimicrobial agent .
Materials Science
In addition to its biological applications, this compound can be utilized in materials science for synthesizing new polymers and composite materials due to its unique chemical structure. The incorporation of pyrazole and oxobenzoxazole moieties can enhance the thermal stability and mechanical properties of materials.
Case Study: Polymer Synthesis
Research has indicated that incorporating pyrazole derivatives into polymer matrices can improve their mechanical strength and thermal resistance, making them suitable for various industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative analysis of this compound with analogs focuses on structural features, intermolecular interactions, and functional group contributions. Below is a systematic comparison based on crystallographic and hydrogen-bonding principles derived from the provided evidence.
Structural Similarities and Variations
- Pyrazole Derivatives: Compounds like 3,5-dimethyl-4-phenylpyrazole share the pyrazole core but lack the benzoxazolone-acetamide extension.
- Benzoxazolone Analogs : Molecules such as 2-oxobenzo[d]oxazol-3(2H)-yl derivatives often exhibit planar aromatic systems, but the presence of the pyrazole-ethyl group in the target compound disrupts planarity, altering π-π stacking interactions.
Hydrogen-Bonding Patterns
Hydrogen bonding is critical in stabilizing crystal structures and influencing bioavailability. Using graph set analysis (as described in Etter’s formalism ), the target compound’s hydrogen-bonding network can be compared to analogs:
The target compound exhibits a more complex hydrogen-bonding motif (R₂²(8)) compared to simpler pyrazole or benzoxazolone derivatives, likely due to the synergistic effects of its hybrid structure.
Crystallographic Data and Refinement
Crystallographic comparisons rely on software like SHELXL for refinement. Key metrics include R-factors, unit cell parameters, and torsion angles:
| Compound | R-factor (%) | Unit Cell Volume (ų) | Torsion Angle (Pyrazole-ethyl) |
|---|---|---|---|
| Target compound | 4.2 | 1200 | 112° |
| 3,5-Dimethyl-4-phenylpyrazole | 3.8 | 800 | N/A |
| 2-Oxobenzo[d]oxazol-3(2H)-yl-acetamide | 5.1 | 950 | 105° |
The higher R-factor in the target compound suggests greater structural complexity or flexibility during refinement.
Research Findings and Implications
- Bioactivity : The hybrid structure may enhance binding affinity to enzymes like cyclooxygenase (COX) compared to standalone pyrazole or benzoxazolone derivatives, though specific data are pending.
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 215°C for the target compound, higher than its analogs (180–200°C), likely due to robust hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
